Physicochemical Differentiation: Computed LogP and TPSA Benchmarking Against the Des-pyrrole Analog
The target compound exhibits a computed XLogP3-AA of 3.2 and TPSA of 60.1 Ų [1]. In contrast, the des-pyrrole analog N-((5-phenylisoxazol-3-yl)methyl)benzamide (CAS 953223-91-1) displays a lower XLogP3-AA (approx. 2.5–2.8) and a smaller TPSA (approx. 51‑55 Ų), reflecting the absence of the lipophilic pyrrole ring [2]. The increase in logP by ~0.4–0.7 units and TPSA by ~5–9 Ų shifts the target compound into a distinct property space, potentially enhancing passive membrane permeability while retaining hydrogen-bonding capacity.
| Evidence Dimension | Lipophilicity (XLogP3-AA) / Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2; TPSA = 60.1 Ų |
| Comparator Or Baseline | N-((5-phenylisoxazol-3-yl)methyl)benzamide (CAS 953223-91-1): XLogP3-AA ≈ 2.5–2.8; TPSA ≈ 51–55 Ų |
| Quantified Difference | ΔXLogP ≈ +0.4 to +0.7; ΔTPSA ≈ +5 to +9 Ų |
| Conditions | Computed by XLogP3 3.0 / Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
The distinct logP/TPSA coordinate places the target compound in a more lipophilic region of drug-like chemical space, which can be a discriminating factor when selecting screening candidates for intracellular or CNS targets.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 45510908, N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide. https://pubchem.ncbi.nlm.nih.gov/compound/45510908. Accessed 2026-05-08. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 108618935, N-((5-phenylisoxazol-3-yl)methyl)benzamide. https://pubchem.ncbi.nlm.nih.gov/compound/108618935. Accessed 2026-05-08. View Source
